N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide

Description

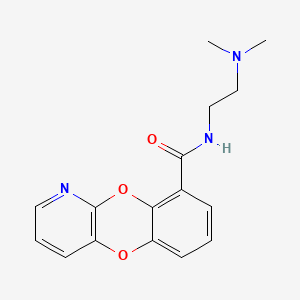

N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide is a heterocyclic compound featuring a benzodioxino-pyridine core linked to a carboxamide group substituted with a 2-(dimethylamino)ethyl moiety.

Properties

CAS No. |

137944-73-1 |

|---|---|

Molecular Formula |

C16H17N3O3 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-[1,4]benzodioxino[2,3-b]pyridine-9-carboxamide |

InChI |

InChI=1S/C16H17N3O3/c1-19(2)10-9-17-15(20)11-5-3-6-12-14(11)22-16-13(21-12)7-4-8-18-16/h3-8H,9-10H2,1-2H3,(H,17,20) |

InChI Key |

JLMHBVMWLQVXKP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=C(O2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide typically involves multiple steps, starting with the formation of the benzodioxin and pyridine rings. The dimethylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

- Structure: Contains a dimethylamino group attached to a benzoate ester.

- Key Properties : Higher degree of conversion in resin polymerization compared to methacrylate derivatives due to enhanced electron-donating effects .

- Reactivity : Exhibits superior physical properties (e.g., tensile strength, hardness) in resin cements, attributed to efficient radical initiation and reduced steric hindrance .

2-(Dimethylamino) Ethyl Methacrylate

- Structure: Features a methacrylate group linked to a dimethylaminoethyl chain.

- Key Properties: Lower polymerization efficiency than ethyl 4-(dimethylamino) benzoate but shows improved performance with co-initiators like diphenyliodonium hexafluorophosphate (DPI). DPI enhances degree of conversion and mechanical properties, particularly at higher amine concentrations .

N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide

- Structure: Combines a benzodioxino-pyridine scaffold with a carboxamide-dimethylaminoethyl side chain.

- Hypothesized Properties: Basicity: The dimethylamino group may enhance solubility in acidic environments. Aromatic Interactions: The fused benzodioxane and pyridine rings could facilitate π-π stacking or intercalation in biological or material systems.

Comparative Data Table

Mechanistic Insights

- Electron-Donating Effects: Ethyl 4-(dimethylamino) benzoate’s superior performance in resin systems is linked to the dimethylamino group’s electron-donating nature, which accelerates radical generation. In contrast, the methacrylate derivative’s lower reactivity may stem from steric hindrance or reduced electron density at the reactive site .

- Role of Carboxamide : The carboxamide group in the target compound could stabilize intermediates via hydrogen bonding, a feature absent in ester or methacrylate analogs. This might make it more suitable for applications requiring controlled release or environmental stability.

Biological Activity

N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C16H17N3O

- Molecular Weight : 299.32 g/mol

- CAS Number : 137944-73-1

The structure features a benzodioxin moiety linked to a dimethylaminoethyl group and a pyridine carboxamide, which may contribute to its biological activity.

1. Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. The mechanism typically involves:

- DNA Interaction : Many anticancer agents act by intercalating DNA or forming covalent bonds with DNA bases, leading to apoptosis in cancer cells .

- Inhibition of Tubulin Polymerization : Some studies suggest that related compounds can inhibit tubulin polymerization, disrupting mitosis in cancer cells .

2. Cytotoxicity

The cytotoxic effects of this compound have been observed in various human tumor cell lines:

| Cell Line | Cytotoxicity Observed |

|---|---|

| A549 (Lung Cancer) | Moderate |

| HeLa (Cervical) | Moderate |

| 184B5 (Non-tumor) | Low |

These results indicate selective toxicity towards cancer cells compared to non-cancerous cells .

Case Study 1: Antitumor Activity

A study investigated the effects of similar benzodioxin derivatives on human tumor cell lines. The findings revealed that these compounds localized in the Golgi apparatus and exhibited moderate cytotoxicity towards A549 and HeLa cells. The observed mechanism was attributed to inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Study 2: Pharmacokinetics and Bioavailability

Another study focused on the pharmacokinetic properties of related compounds. It was found that modifications in the chemical structure could enhance bioavailability and reduce systemic toxicity. This highlights the importance of structural optimization in developing effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.